(4-Chloro-5-methoxy-2-methylphenyl)boronic acid
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Overview
Description
(4-Chloro-5-methoxy-2-methylphenyl)boronic acid is an organoboron compound with the molecular formula C8H10BClO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine, methoxy, and methyl groups. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-5-methoxy-2-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-5-methoxy-2-methylphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-5-methoxy-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Substitution: The chlorine substituent can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: For oxidation reactions to convert boronic acids to phenols.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(4-Chloro-5-methoxy-2-methylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Chloro-5-methoxy-2-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
(4-Methoxyphenyl)boronic acid: Lacks the chlorine and methyl substituents, making it less sterically hindered and potentially more reactive in certain reactions.
(2-Methoxy-5-methylphenyl)boronic acid: Similar structure but without the chlorine substituent, which can affect its reactivity and selectivity in chemical reactions.
Uniqueness: (4-Chloro-5-methoxy-2-methylphenyl)boronic acid is unique due to the presence of the chlorine substituent, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific synthetic applications where such properties are desired .
Properties
Molecular Formula |
C8H10BClO3 |
---|---|
Molecular Weight |
200.43 g/mol |
IUPAC Name |
(4-chloro-5-methoxy-2-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BClO3/c1-5-3-7(10)8(13-2)4-6(5)9(11)12/h3-4,11-12H,1-2H3 |
InChI Key |
TUDVNLWKCVIZCP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1C)Cl)OC)(O)O |
Origin of Product |
United States |
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